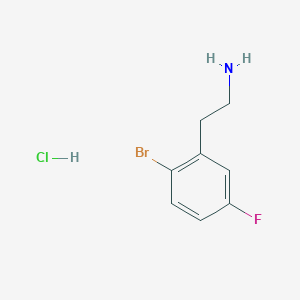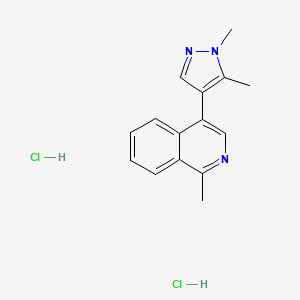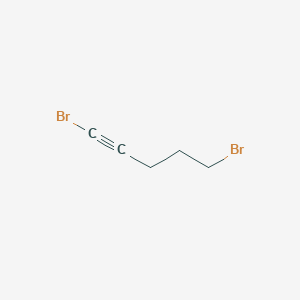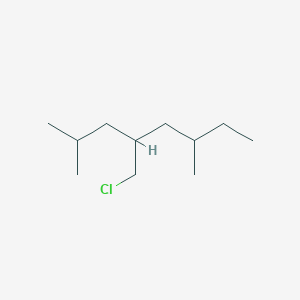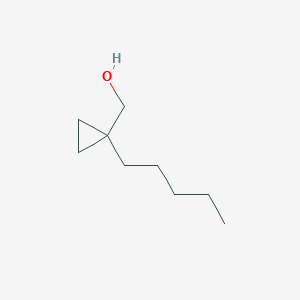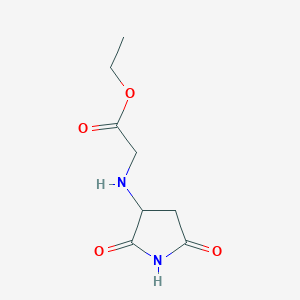
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate is a chemical compound that belongs to the class of succinimides. Succinimides are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound has shown potential in antimicrobial, anthelmintic, and cytotoxic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate typically involves the reaction of ethyl glycinate with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like pyridine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted succinimide derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anthelmintic activities, making it a candidate for developing new drugs.
Medicine: Potential cytotoxic properties suggest its use in cancer research and treatment.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anthelmintic activity is believed to result from its binding to specific receptors in parasitic worms, causing paralysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Another succinimide derivative with similar biological activities.
Succinimide: The parent compound, known for its use in anticonvulsant drugs.
N-ethylsuccinimide:
Uniqueness
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate stands out due to its unique combination of antimicrobial, anthelmintic, and cytotoxic properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Propriétés
Formule moléculaire |
C8H12N2O4 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
ethyl 2-[(2,5-dioxopyrrolidin-3-yl)amino]acetate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-7(12)4-9-5-3-6(11)10-8(5)13/h5,9H,2-4H2,1H3,(H,10,11,13) |
Clé InChI |
AGSFICKTCKFUKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


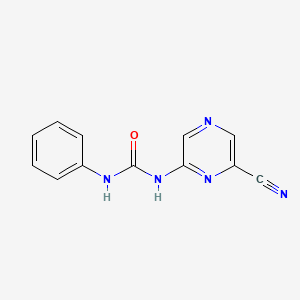

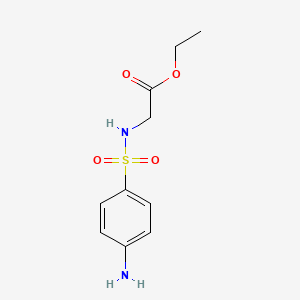
![9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione](/img/structure/B13510162.png)
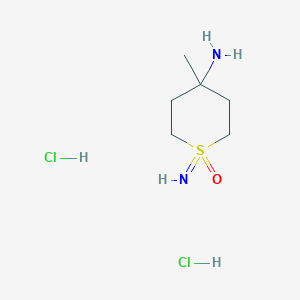
![Methyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B13510171.png)
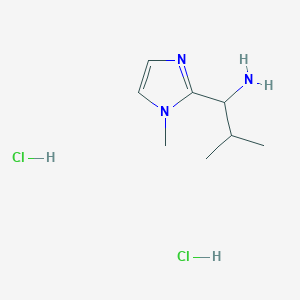
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid](/img/structure/B13510178.png)
